The compound can be classified as an aryl ether due to the presence of an ether bond between the phenoxy group and the hexanol chain. Its molecular formula is , and it has been studied for its pharmacological properties, including its role as a potential inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in various cancers .
The synthesis of 6-(3-Fluorophenoxy)hexan-1-ol can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach involves:
The molecular structure of 6-(3-Fluorophenoxy)hexan-1-ol can be described in detail:
6-(3-Fluorophenoxy)hexan-1-ol can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced biological properties or different pharmacokinetic profiles.
The mechanism of action of 6-(3-Fluorophenoxy)hexan-1-ol primarily revolves around its interaction with biological targets involved in cellular signaling pathways. As a potential HIF-2α inhibitor, it may function by:
This mechanism highlights its potential therapeutic applications in cancer treatment.
The physical and chemical properties of 6-(3-Fluorophenoxy)hexan-1-ol are critical for understanding its behavior in biological systems:
These properties influence its formulation and delivery as a pharmaceutical agent.
6-(3-Fluorophenoxy)hexan-1-ol has several scientific applications:
Fluorinated phenoxy alcohols constitute a critical class of bioactive compounds where fluorine incorporation profoundly modulates physicochemical and pharmacokinetic properties. The introduction of fluorine—particularly at the meta-position of the phenoxy moiety—enhances metabolic stability by resisting oxidative degradation pathways, while simultaneously influencing ligand-target interactions through stereoelectronic effects. The hexanol spacer provides conformational flexibility necessary for optimal target engagement in enzyme binding pockets, as evidenced in kinase inhibitors and G-protein-coupled receptor modulators [5] [8].
The synergistic interplay between the fluoroaryl group and terminal alcohol manifests in three key attributes:
Table 1: Influence of Fluorine Position on Phenoxy Alcohol Properties
Substituent Pattern | log Pa | Aqueous Solubility (g/L) | Metabolic Half-life (Human Liver Microsomes, min) |
---|---|---|---|
Phenoxy (unsubstituted) | 2.81 ± 0.03 | 0.98 ± 0.12 | 22.3 ± 1.7 |
2-Fluorophenoxy | 3.05 ± 0.05 | 0.74 ± 0.08 | 41.6 ± 2.3 |
3-Fluorophenoxy | 3.02 ± 0.04 | 0.83 ± 0.09 | 57.8 ± 3.1 |
4-Fluorophenoxy | 3.01 ± 0.06 | 0.85 ± 0.11 | 49.2 ± 2.8 |
aLogarithm of the partition coefficient (octanol/water) [6] [8]
Positional isomerism in fluorophenoxyhexanols generates distinct physicochemical profiles despite identical molecular formulae. For 6-(fluorophenoxy)hexan-1-ol, relocation of the fluorine atom (ortho, meta, or para) alters electronic communication between the aryl system and the aliphatic chain. The meta-isomer exhibits superior conformational freedom compared to sterically hindered ortho-derivatives and enhanced dipole stabilization relative to para-substituted counterparts. Furthermore, isomerism within the hexanol chain—such as migrating the hydroxyl to internal positions (e.g., 6-(3-fluorophenoxy)hexan-2-ol)—introduces stereogenic centers and modifies hydrogen-bonding topology [4] [6].
The hexanol chain length warrants particular emphasis:
Table 2: Physicochemical Properties of Hexanol Chain Isomers with 3-Fluorophenoxy Group
Isomer Structure | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Water Solubility (g/L) |
---|---|---|---|---|
6-(3-Fluorophenoxy)hexan-1-ol | 149.9 ± 19.0 | 0.82 ± 0.1 | 47.2 ± 0.0 | ~5.9 |
6-(3-Fluorophenoxy)hexan-2-ol | 142.3 ± 17.5 | 0.84 ± 0.1 | 44.1 ± 0.5 | ~4.2 |
6-(3-Fluorophenoxy)hexan-3-ol | 138.7 ± 16.2 | 0.85 ± 0.1 | 42.5 ± 0.3 | ~3.8 |
1-(3-Fluorophenoxy)hexan-6-olb | 149.9 ± 19.0 | 0.82 ± 0.1 | 47.2 ± 0.0 | ~5.9 |
bIdentical to 6-(3-fluorophenoxy)hexan-1-ol (synonym) [3] [6] [7]
The functional group synergy arises from three interconnected phenomena:
The structural dichotomy between 6-(3-fluorophenoxy)hexan-1-ol and its regioisomer 4-(3-fluorophenoxy)cyclohexanol further illustrates functional group interdependence. While both share identical functional groups, the linear hexanol isomer enables extended conformation for protein surface engagement, whereas the cyclohexanol variant imposes rigid equatorial-axial equilibria that may restrict binding. This underscores the criticality of chain topology in drug design applications leveraging fluorinated phenoxy alcohols [4].
Synthetic Metabolic Pathway of 6-(3-Fluorophenoxy)hexan-1-ol:
graph LRA[6-3-Fluorophenoxyhexan-1-ol] -->|CYP2C9 Oxidation| B[6-3-Fluorophenoxyhexanal]A -->|UGT1A1 Glucuronidation| C[Glucuronide Conjugate]B -->|Aldehyde Dehydrogenase| D[6-3-Fluorophenoxyhexanoic Acid]D -->|β-Oxidation| E[Shorter-chain Metabolites]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7